Cas no 147511-70-4 (Pitavastatin (+)-Phenylethylamine Salt)

Pitavastatin (+)-Phenylethylamine Salt structure
147511-70-4 structure
Product Name:Pitavastatin (+)-Phenylethylamine Salt
Número CAS:147511-70-4
MF:C33H35FN2O4
Megavatios:542.640412569046
CID:1079766
PubChem ID:15299359
Update Time:2025-06-11

Pitavastatin (+)-Phenylethylamine Salt Propiedades químicas y físicas

Nombre e identificación

    • (3R,5S)-7-[2-cyclopropyl-4-(4-fluorophenyl)-3-quinolyl]- 3,5-dihydrosy-6-heptane acid,
    • 6-HEPTENOIC ACID, 7-[2-CYCLOPROPYL-4-(4-FLUOROPHENYL)-3-QUINOLINYL] -3,5-DIHY -DROXY-, (3R,5S,6E)-, COMPD. WITH (R)-MET...
    • 6-Heptenoic acid, 7-[2-cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]-3,5-dihydroxy-, (3R,5S,6E)-, compd. with (αR)-α-methylbenzenemethanamine (1:1)
    • (+)-1-Phenylpentan-1-ol
    • (+)-1-Phenylpentanol
    • (3R,5S,6E)-7-[2-cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]-3,5-dihydroxy-6-heptenoic acid (R)-1-phenylethylamine salt
    • (R)-1-phenyl-1-pentanol
    • (R)-1-phenylethanamine (3R,5S,E)-7-(2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)-3,5-dihydroxyhept-6-enoate
    • (R)-1-Phenylpentanol
    • 1-phenyl-1-pentanol
    • phenyl n-butyl carbinol
    • pitavastatin (R)-1-phenylethylamine salt
    • pitavastatin phenylethanamine salt
    • y-6-heptenoic acid tert-butyl ester (3R,5S)-7-[2 cyclopropyl-4-(4-fluorophenyl)-3-quinolyl]-
    • (3R,5S)-7-[2-cyclopropyl-4-(4-fluorophenyl)-3-quinolyl]-3,5-dihydrosy-6-heptaneacid,(+)phenylethylamine
    • (3R,5S,6E)-7-[2-Cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]-3,5-dihydroxy-6-heptenoic acid (+)-phenylethylamine salt
    • 6-Heptenoic acid, 7-[2-cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl] -3,5-dihy -droxy-, (3R,5S,6E)-, coMpd. with (R)-MethylbenzeneMethanaMine (1:1)
    • Pitavastatin (+)-Phenylethylamine Salt
    • 147511-70-4
    • AKOS025401679
    • (3R,5S)-7-[2-Cyclopropyl-4-(4-fluorophenyl)-3-quinolyl]-3,5-dihydroxy-6-heptane acid (+)-phenylethylamine salt
    • (3R,5S)-7-[2-cyclopropyl-4-(4-fluorophenyl)-3-quinolyl]-3,5-dihydrosy-6-heptane acid,(+)phenyl ethylamine
    • (R)-1-phenylethan-1-amine (3R,5S,E)-7-(2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)-3,5-dihydroxyhept-6-enoate
    • AC-24414
    • (1R)-1-phenylethan-1-amine; (3R,5S,6E)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoic acid
    • (E,3R,5S)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoic acid;(1R)-1-phenylethanamine
    • Renchi: 1S/C25H24FNO4.C8H11N/c26-17-9-7-15(8-10-17)24-20-3-1-2-4-22(20)27-25(16-5-6-16)21(24)12-11-18(28)13-19(29)14-23(30)31;1-7(9)8-5-3-2-4-6-8/h1-4,7-12,16,18-19,28-29H,5-6,13-14H2,(H,30,31);2-7H,9H2,1H3/b12-11+;/t18-,19-;7-/m11/s1
    • Clave inchi: NWJUCTSWJKMGJX-FLBGKGFLSA-N
    • Sonrisas: FC1C=CC(=CC=1)C1C2C=CC=CC=2N=C(C=1/C=C/[C@H](C[C@H](CC(=O)O)O)O)C1CC1.N[C@H](C)C1C=CC=CC=1

Atributos calculados

  • Calidad precisa: 542.25800
  • Masa isotópica única: 542.25808576g/mol
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 4
  • Recuento de receptores de enlace de hidrógeno: 7
  • Recuento de átomos pesados: 40
  • Cuenta de enlace giratorio: 9
  • Complejidad: 706
  • Recuento de unidades de unión covalente: 2
  • Recuento del Centro estereoscópico atómico definido: 3
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 1
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Superficie del Polo topológico: 117Ų

Propiedades experimentales

  • PSA: 116.67000
  • Logp: 6.92470

Pitavastatin (+)-Phenylethylamine Salt PrecioMás >>

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